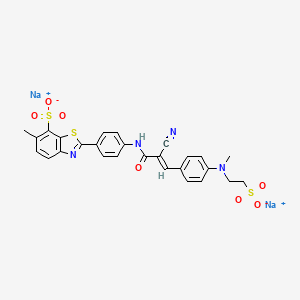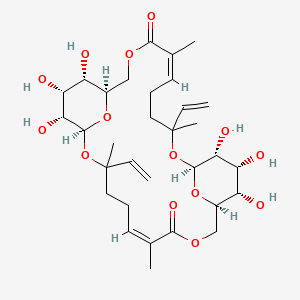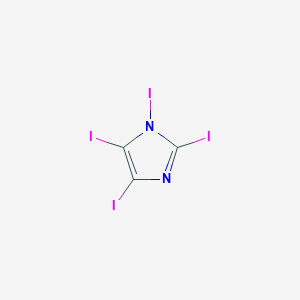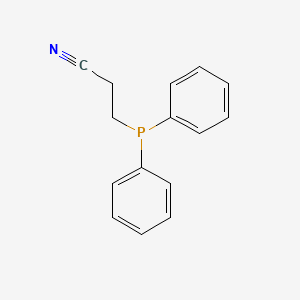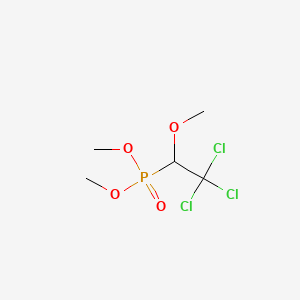![molecular formula C4H11NO3P- B14747100 [(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)
[(1R)-2-methyl-1-phosphonatopropyl]ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R)-2-methyl-1-phosphonatopropyl]ammonium is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C—P) bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-2-methyl-1-phosphonatopropyl]ammonium typically involves the reaction of a suitable precursor with a phosphonate reagent under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
[(1R)-2-methyl-1-phosphonatopropyl]ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce different phosphonate derivatives.
Scientific Research Applications
[(1R)-2-methyl-1-phosphonatopropyl]ammonium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of [(1R)-2-methyl-1-phosphonatopropyl]ammonium involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
[(1R)-2-methyl-1-phosphonatopropyl]ammonium can be compared with other organophosphorus compounds, such as:
Phosphoramidites: Used in DNA/RNA synthesis.
H-Phosphonates: Known for their stability and unique reactivity.
Uniqueness
What sets this compound apart is its specific structural configuration and the unique properties conferred by the (1R) stereochemistry
Properties
Molecular Formula |
C4H11NO3P- |
|---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
[(1R)-2-methyl-1-phosphonatopropyl]azanium |
InChI |
InChI=1S/C4H12NO3P/c1-3(2)4(5)9(6,7)8/h3-4H,5H2,1-2H3,(H2,6,7,8)/p-1/t4-/m1/s1 |
InChI Key |
DGSLPJDIFKVSIB-SCSAIBSYSA-M |
Isomeric SMILES |
CC(C)[C@H]([NH3+])P(=O)([O-])[O-] |
Canonical SMILES |
CC(C)C([NH3+])P(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14747025.png)

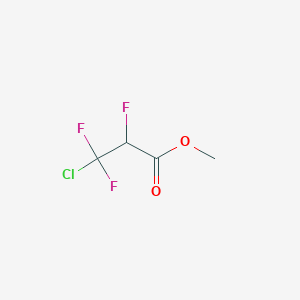

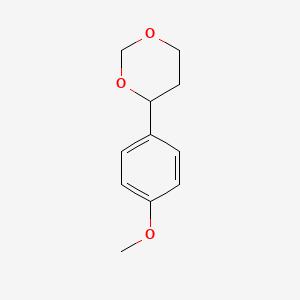
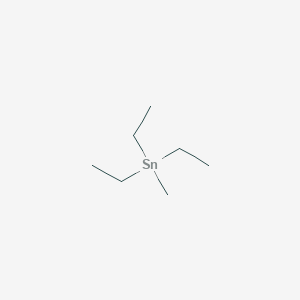
![Naphtho[1,2-c][1,2,5]selenadiazole](/img/structure/B14747081.png)
![1,2-Diazaspiro[2.4]heptane](/img/structure/B14747089.png)
